3-(Benzyloxy)-n-propyl isocyanate
Description
Contextualization within the Field of Isocyanate Chemistry
Isocyanates are a class of organic compounds defined by the presence of the highly reactive functional group -N=C=O (isocyanate group). This inherent reactivity makes them central to the production of a wide array of polymers, most notably polyurethanes, through their reaction with alcohols. bldpharm.com The field of isocyanate chemistry is extensive, with the reactivity of the isocyanate group being influenced by the nature of the attached organic substituent (R-group). A general distinction is made between aromatic and aliphatic isocyanates, with aromatic variants typically exhibiting higher reactivity. epa.gov
The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines, a method that requires careful handling due to the hazardous nature of phosgene (B1210022). ambeed.com Alternative laboratory-scale methods, such as using triphosgene (B27547) or the Curtius and Lossen rearrangements, have also been developed. ambeed.comsigmaaldrich.com Isocyanates are fundamental precursors in polymer chemistry, valued for their ability to form stable urethane (B1682113) and urea (B33335) linkages, which are integral to the structure of many commercially important materials. epa.govnih.gov
Significance as a Building Block and Monomer in Advanced Chemical Synthesis
3-(Benzyloxy)-n-propyl isocyanate distinguishes itself as a valuable monomer due to the specific functionalities it contains: the reactive isocyanate group for polymerization and the benzyloxy group which can be chemically modified after the polymer is formed. scbt.comnoaa.gov This dual functionality allows for the creation of sophisticated polymer architectures with tailored properties.
A significant application of this monomer is in the synthesis of functional polymers. For instance, academic studies have demonstrated the polymerization of this compound to form poly[(3-benzyloxy)-n-propyl isocyanate]. epa.govsigmaaldrich.com This polymer serves as a precursor to advanced materials. Through a process called hydrogenolysis, the benzyloxy group can be removed to yield poly(isocyanatobutyric acid) (PBIAC). epa.gov This resulting polymer is notable for its ability to dissolve in aqueous buffer solutions at neutral pH and its capacity to degrade under mild alkaline conditions (pH 7.0–9.5). epa.gov This transformation highlights the role of this compound as a building block for creating water-soluble and degradable polymers, which are of high interest for biomedical and environmental applications.
The polymerization of isocyanates like this compound can be precisely controlled using techniques such as living anionic polymerization. epa.gov This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The resulting polyisocyanates typically adopt a rigid, helical chain structure due to steric interactions along the polymer backbone, a characteristic that influences the material properties of the final polymer. epa.gov The benzyloxy group provides a site for introducing further functionality, making it a versatile component for designing complex macromolecules like dendritic polymers. sigmaaldrich.com
Chemical Properties
Below is a table summarizing key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-(3-isocyanatopropoxy)methylbenzene |
| Synonyms | 3-(Benzyloxy)propyl isocyanate |
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatopropoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXNJYHPWNPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Benzyloxy N Propyl Isocyanate
Nucleophilic Addition Reactions
The primary reaction pathway for isocyanates involves nucleophilic addition to the carbon-nitrogen double bond. inlibrary.uz
Aminolysis Leading to Urea (B33335) Derivatives
The reaction of isocyanates with amines is a rapid process that yields urea derivatives. researchgate.net This reaction is generally much faster than the reaction with water. researchgate.net The high reactivity of amines towards isocyanates allows for the selective formation of ureas even in the presence of other nucleophiles. For instance, the dropwise addition of an isocyanate to an excess of a diamine can lead to selective mono-addition, with the resulting urea precipitating out of the solution, which simplifies purification. nih.gov
The synthesis of various urea derivatives often involves the reaction of an isocyanate with a primary or secondary amine. mdpi.com For example, reacting an isocyanate with an amine in a suitable solvent can produce the corresponding urea in good yield. mdpi.com
Table 1: Examples of Urea Synthesis from Isocyanates and Amines
| Isocyanate | Amine | Product | Yield | Reference |
| 4-Methylphenyl isocyanate | (R)-(+)-N,α-dimethylbenzylamine | (R)-1-Methyl-1-(1-phenylethyl)-3-(p-tolyl)urea | 78% | mdpi.com |
| 4-Chlorophenyl isocyanate | 4-Bromo-3-ethoxyaniline | 1-(4-Bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | 81% | mdpi.com |
| 4-Fluorophenyl isocyanate | 4-Bromo-3-ethoxyaniline | 1-(4-Bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea | 79% | mdpi.com |
This table is interactive and allows for sorting and filtering of the data.
Alcoholysis for Carbamate (B1207046) Synthesis
Isocyanates react with alcohols to form carbamates, a reaction also known as alcoholysis. nih.gov This reaction is a fundamental process in polyurethane chemistry. ebrary.net The thermal stability of the resulting urethane (B1682113) bond is dependent on the structure of both the isocyanate and the alcohol. ebrary.net Generally, urethanes derived from aliphatic alcohols are more thermally stable than those from aromatic alcohols. ebrary.net
The synthesis of carbamates can be achieved through various methods, including the reaction of an isocyanate with an alcohol. organic-chemistry.org This can be done in a one-pot synthesis where the isocyanate is generated in situ and then trapped by an alcohol. organic-chemistry.org
Table 2: Enthalpy of Urethane Formation (kcal/mol)
| Isocyanate | n-Butyl Alcohol | Isobutyl Alcohol | sec-Butyl Alcohol |
| Phenyl isocyanate | 25.1 | 24.1 | 23.4 |
| o-Tolyl isocyanate | 23.5 | 22.1 | 21.7 |
| m-Tolyl isocyanate | 19.5 | 19.1 | 18.5 |
| p-Tolyl isocyanate | 24.7 | 23.9 | 23.6 |
| 2,4-Toluene diisocyanate | 22.0 | 21.3 | 20.6 |
Data sourced from ebrary.net. This table is interactive and allows for sorting and filtering of the data.
Reactions with Thiols and Other Active Hydrogen Compounds
The thiol group reacts with isocyanates in a manner analogous to the hydroxyl group, although it is significantly less reactive. sci-hub.se Hydrogen sulfide (B99878) can also react with isocyanates. sci-hub.se Other active hydrogen compounds, such as sodiomalonic esters, can also undergo nucleophilic attack on isocyanates to form N-substituted amides. sci-hub.se The relative reactivity of isocyanates with various active hydrogen compounds generally follows the order: primary aliphatic amines > secondary aliphatic amines > primary alcohols > water > thiols. researchgate.net
Advanced Catalytic Transformations
Chemoselective Hydroboration Processes
The hydroboration of isocyanates is a versatile transformation that can lead to various products depending on the reaction conditions and catalysts used. goettingen-research-online.de Commercially available and simple catalysts like sodium hydride (NaH) have been shown to efficiently catalyze the chemoselective hydroboration of isocyanates. goettingen-research-online.deresearchgate.net This method allows for the selective conversion of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methylamines under mild and solvent-free conditions. goettingen-research-online.deresearchgate.net The reaction demonstrates excellent functional group tolerance and selectivity, with alkyl isocyanates being selectively hydroborated over carbodiimides and ketones. researchgate.net
Catalytic systems based on cobalt, such as Co(acac)₂/dpephos, have also been employed for the hydroboration of isocyanates. rsc.org These reactions can be chemodivergent, yielding either formamides or N-methylamines depending on the concentration of the hydroborating agent (e.g., HBPin) and the reaction conditions. rsc.org Catalyst-free hydroboration has also been demonstrated, particularly for the selective deoxygenative hydroboration of isocyanates to N-methylamines. rsc.org
Table 3: Catalyst Systems for Hydroboration of Isocyanates
| Catalyst System | Products | Key Features | Reference |
| NaH | N-boryl formamides, bis(boryl)hemiaminals, N-boryl methylamines | Simple, efficient, economical, solvent-free, mild conditions, high chemoselectivity | goettingen-research-online.deresearchgate.net |
| Co(acac)₂/dpephos | Formamides, N-methylamines | Chemodivergent, high chemoselectivity, tolerates various functional groups | rsc.org |
| Catalyst-free | N-methylamines | Selective deoxygenative hydroboration | rsc.org |
| Grignard Reagents (e.g., MeMgCl) | Alcohols (from subsequent hydrolysis) | Green protocol, short reaction times | semanticscholar.org |
This table is interactive and allows for sorting and filtering of the data.
Organocatalytic Reaction Pathways
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic metals. researchgate.net Proline and its derivatives are common organocatalysts. ehu.es While specific organocatalytic reactions involving 3-(benzyloxy)-n-propyl isocyanate are not detailed in the provided search results, the general principles of organocatalysis can be applied to isocyanate chemistry. For example, organocatalysts can be employed in reactions such as the Michael addition of various nucleophiles to α,β-unsaturated aldehydes, which could be a potential reaction pathway for derivatives of this compound. mcmaster.ca
Rearrangement Reactions and Their Chemical Implications
Rearrangement reactions are a fundamental class of transformations in organic chemistry that can lead to significant structural reorganization. In the context of isocyanates, these reactions are often key steps in important synthetic methodologies.
Sigmatropic Rearrangements in Structurally Similar Isocyanates
While specific studies on the sigmatropic rearrangements of this compound are not extensively documented, the behavior of structurally analogous compounds provides valuable insight into its potential reactivity. Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. researchgate.net A prominent example in isocyanate chemistry is the mdpi.commdpi.com-sigmatropic rearrangement of allylic cyanates to allylic isocyanates. rsc.orgfraunhofer.deresearchgate.net This reaction proceeds through a concerted mechanism, often via a chair-like transition state, and is known for its high stereoselectivity. rsc.org The driving force for this rearrangement is the thermodynamic stability of the resulting isocyanate.
Another important class of rearrangements that involve isocyanate intermediates includes the Curtius, Hofmann, and Lossen rearrangements. nih.gov These reactions are valuable for converting carboxylic acids and their derivatives into amines, urethanes, and ureas via an isocyanate intermediate. mdpi.comnih.gov The Curtius rearrangement, for instance, involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. mdpi.comnih.gov Mechanistic studies suggest that these rearrangements can proceed through a nitrene intermediate, although a concerted mechanism is also possible. nih.gov The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, enhancing its reactivity. nih.gov
Given the structure of this compound, which lacks the prerequisite π-system for a classical sigmatropic rearrangement like the Cope or Claisen type, it is not expected to undergo such transformations directly. However, the principles of isocyanate reactivity observed in other systems are still applicable.
Interaction with Polymeric Substrates
The high reactivity of the isocyanate group makes it a valuable tool for the chemical modification of polymers containing nucleophilic functional groups, such as hydroxyl groups. This is particularly relevant for biopolymers like cellulose (B213188) and lignin (B12514952).
Chemical Modification of Cellulose Derivatives
Cellulose, a polysaccharide composed of repeating β-(1→4)-linked D-glucose units, is rich in hydroxyl groups, making it an ideal substrate for modification with isocyanates. encyclopedia.pub The reaction between the hydroxyl groups of cellulose and an isocyanate leads to the formation of urethane linkages, resulting in cellulose carbamates. nih.govencyclopedia.pub This modification can significantly alter the properties of cellulose, such as its solubility, thermal stability, and compatibility with other polymers. nih.govacs.org
The surface modification of cellulose and nanocellulose with various aliphatic and aromatic isocyanates has been extensively studied. fraunhofer.denih.gov These modifications can be carried out under heterogeneous conditions, primarily affecting the surface of the cellulose fibers or nanocrystals. nih.gov The use of catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), can facilitate the reaction. acs.org For instance, the modification of cellulose nanocrystals with isophorone (B1672270) diisocyanate has been shown to improve their thermal stability and dispersion within polyurethane matrices. acs.org Similarly, modifying cellulose membranes with isocyanates can enhance their blood compatibility by reducing the number of free hydroxyl groups on the surface. nih.gov
Given its structure, this compound would be expected to react with the hydroxyl groups of cellulose derivatives to form the corresponding urethane, thereby grafting the benzyloxypropyl group onto the cellulose backbone. This modification could impart increased hydrophobicity and potentially alter the mechanical and thermal properties of the cellulosic material.
| Substrate | Isocyanate Modifier | Key Findings |
| Cellulose Nanocrystals | Isophorone Diisocyanate | Improved thermal stability and dispersion in polyurethane composites. acs.org |
| Cellulose Membranes | Various Isocyanates | Enhanced blood compatibility. nih.gov |
| Cellulose | Phenyl Isocyanate, Octadecyl Isocyanate, etc. | Altered solubility and compatibility with other polymers. nih.gov |
Reactions with Wood Cell-Wall Polymers
Wood is a complex composite material primarily composed of cellulose, hemicellulose, and lignin. Lignin, an amorphous, cross-linked polymer of phenylpropane units, contains various types of hydroxyl groups (aliphatic and phenolic) that can react with isocyanates. mdpi.comnih.gov The modification of lignin with isocyanates is a common strategy to produce lignin-based polyurethanes. mdpi.comnih.gov
The reaction of isocyanates with the hydroxyl groups in lignin leads to the formation of isocyanate-functionalized lignin prepolymers. researchgate.netnih.gov These prepolymers can then be reacted with polyols to create polyurethane foams and other materials. nih.gov The reactivity of the isocyanate-functionalized lignin is a critical factor that influences the kinetics of foam formation and the final properties of the polyurethane material. nih.gov For example, kraft lignin has been successfully functionalized with diisocyanates like MDI, TDI, and HDI to create prepolymers for polyurethane synthesis. researchgate.net The choice of isocyanate affects the degree of functionalization and the subsequent reactivity. nih.gov
The modification of lignin with organic isocyanates has also been explored as a method to produce "whitened" lignin derivatives, where the chromophoric groups of lignin are encapsulated within a nanoparticle core. rsc.org This approach enhances the potential of lignin as a functional additive in various polymer systems. rsc.org
Therefore, this compound is expected to react with the hydroxyl groups present in the lignin and holocellulose components of wood cell walls. This reaction would result in the chemical grafting of the benzyloxypropyl moiety onto the polymer backbones, potentially altering the surface properties and compatibility of the wood material with other polymers.
| Wood Polymer Component | Isocyanate Modifier | Application/Key Finding |
| Kraft Lignin | MDI, TDI, HDI | Formation of isocyanate-functionalized prepolymers for polyurethane foams. researchgate.netnih.gov |
| Lignin | Isophorone Diisocyanate | Functionalization for incorporation into flexible polyurethane foams. researchgate.net |
| Lignin Derivatives | Various Organic Isocyanates | Production of whitened lignin nanoparticles for use as functional additives. rsc.org |
Polymerization of 3 Benzyloxy N Propyl Isocyanate and Its Copolymers
Homopolymerization Studies
Living Anionic Polymerization Methodologies
Living anionic polymerization has been a important method for synthesizing polyisocyanates with well-defined structures. However, the process is often complicated by side reactions, particularly cyclotrimerization.
Initiator Systems and Counterion Effects on Polymerization Control
The choice of initiator and the nature of the counterion are critical in achieving a controlled, living anionic polymerization of isocyanates. For instance, the polymerization of n-hexyl isocyanate (HIC), a related alkyl isocyanate, has been successfully controlled using sodium naphthalenide (Na-Naph) as an initiator in tetrahydrofuran (B95107) (THF) at -98°C, but only when additives like sodium tetraphenylborate (B1193919) (NaBPh₄) are present. researchgate.net The NaBPh₄ is thought to promote the activity of the naphthalene (B1677914) anion by coordinating with the sodium cation. researchgate.net
Similarly, successful living anionic polymerization of various isocyanates, including n-octyl, n-hexyl, and 3-(triethoxysilyl)propyl isocyanates, has been achieved using Na-Naph in conjunction with either NaBPh₄ or the crown ether 15C5. researchgate.netresearchgate.netmdpi.comnih.gov These systems allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net The counterion effect is significant; studies on HIC polymerization have shown differences in control when using K⁺, Na⁺, and Li⁺ counterions. acs.org While classical initiators often fail to produce well-defined polymers due to side reactions, the use of sterically hindered initiators and specific additives can lead to a living process with quantitative yields. researchgate.netnih.govafinitica.com For example, initiators like sodium benzanilide (B160483) have been developed to initiate polymerization while also protecting the chain-end to prevent trimerization. researchgate.net
Interactive Table: Initiator Systems for Anionic Polymerization of Isocyanates
| Initiator System | Additive | Monomers Polymerized | Key Feature |
|---|---|---|---|
| Sodium Naphthalenide (Na-Naph) | NaBPh₄ | n-Hexyl isocyanate (HIC) | Enhanced initiator efficiency |
| Sodium Naphthalenide (Na-Naph) | 15-Crown-5 | n-Octyl, n-hexyl, 3-(triethoxysilyl)propyl isocyanates | Controlled polymerization |
| Sodium Benzanilide | None | n-Hexyl isocyanate (HIC) | Initiator also acts as a chain-end protector |
Kinetics and Thermodynamic Aspects of Polymerization (e.g., Ceiling Temperature Effect)
The polymerization of isocyanates is a reversible process governed by a ceiling temperature (Tc), above which the polymer is thermodynamically unstable and depolymerization to the monomer is favored. acs.org This equilibrium nature means that to achieve high polymer yields, the polymerization must be conducted at temperatures below Tc or at high monomer concentrations. nih.govacs.org
Kinetic studies of the living anionic polymerization of HIC initiated by sodium diphenylmethylide (NaDPM) revealed complexities such as slow initiation and irreversible termination when the initiator was used alone. acs.org The rate of polymerization is also highly dependent on the solvent, being much faster in polar solvents like THF compared to nonpolar hydrocarbon solvents. uni-bayreuth.de The thermodynamics of the anionic polymerization of various acrylamide (B121943) monomers have been studied, providing insights into enthalpy and entropy changes, although specific data for 3-(benzyloxy)-n-propyl isocyanate is not detailed in the provided results. researchgate.net The living nature of these polymerizations, when controlled, allows for detailed kinetic studies of the propagation reaction. acs.org
Strategies for Suppressing Cyclotrimerization
A major challenge in the anionic polymerization of isocyanates is the competing cyclotrimerization reaction, a back-biting reaction that leads to the formation of a thermodynamically stable six-membered isocyanurate ring. researchgate.netnih.govnih.gov This side reaction can cap the growing polymer chain and lead to a decrease in polymer yield over time. acs.org
Several strategies have been developed to suppress this unwanted reaction. A primary method is to conduct the polymerization at very low temperatures. For example, the polymerization of HIC using a NaNaph initiator was only controlled at -98°C; at higher temperatures (-78, -45, and 0 °C), significant cyclotrimerization occurred. acs.org Another effective strategy involves the use of specific additives or initiator systems that stabilize the active chain end. The addition of salts like LiCl or NaBPh₄, or the use of initiators with bulky, less nucleophilic anions can prevent the chain end from curling back to attack the penultimate monomer unit. researchgate.netnih.govafinitica.com The development of initiator systems like sodium benzanilide, which also functions to protect the chain-end, represents a significant advance in preventing trimerization and achieving a truly living polymerization. researchgate.net
Coordination Polymerization Approaches
Coordination polymerization, particularly using organotitanium(IV) catalysts, offers a robust alternative to anionic methods, effectively overcoming the issue of cyclotrimerization. nih.govacs.org
Utilization of Chiral Half-Titanocene Complexes
Pioneered by Novak and coworkers, the use of half-titanocene complexes, such as those bearing an alkoxide ligand, has enabled the controlled, "living" coordination polymerization of isocyanates. researchgate.netnih.gov These catalysts, for example, CpTiCl₂(O-(S)-2-Bu) (where Cp is cyclopentadienyl), have been successfully used to polymerize a variety of isocyanates, including n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate, yielding well-defined polymers at room temperature. mdpi.comnih.gov
This method allows for the synthesis of homopolymers, as well as statistical and block copolymers, with controlled molecular weights and low dispersities (e.g., Ð ≈ 1.13). mdpi.comnih.gov The coordination of the growing polymer chain to the titanium center is believed to restrain the chain end, thus preventing the back-biting reaction that leads to cyclotrimerization. acs.org The polymerization is reversible, and to drive the reaction towards high polymer yield, it is often conducted in bulk or at very high monomer concentrations. nih.gov The use of a chiral half-titanocene complex can also be employed to synthesize chiral, helical polyisocyanates. researchgate.net
Interactive Table: Coordination Polymerization of Isocyanates with a Chiral Half-Titanocene Complex
| Monomer(s) | Initiator | Key Outcome | Reference |
|---|---|---|---|
| 3-(Triethoxysilyl)propyl isocyanate (TESPI) | [CpTiCl₂(O-(S)-2-Bu)] | Well-defined homopolymer (PTESPI) with Mn = 15.9 x 10³ and Ð = 1.13 | mdpi.comnih.gov |
| n-Hexyl isocyanate (HIC) and TESPI | [CpTiCl₂(O-(S)-2-Bu)] | Well-defined statistical and block copolymers | mdpi.com |
| n-Dodecyl isocyanate (DDIC) and Allyl isocyanate (ALIC) | [CpTiCl₂(O-(S)-2-Bu)] | Well-defined statistical and block copolymers with improved thermal stability | nih.gov |
Role of Catalyst-Polymer Chain Interactions
The polymerization of isocyanates is often complicated by side reactions, particularly the formation of cyclic trimers. The development of organotitanium(IV) catalysts, such as those of the form CpTiCl₂X (where Cp is cyclopentadienyl (B1206354) and X is an alkoxide or other group), has been pivotal in overcoming this challenge. A key factor in their success is the coordination that occurs between the titanium catalyst and the growing polyisocyanate chain. acs.org This interaction effectively restrains the chain-end, preventing the "back-biting" reaction that leads to cyclotrimerization. acs.org
First-principle studies using density functional theory (DFT) on related systems have provided insight into the fundamental interactions between isocyanate monomers and catalytic metal surfaces. These studies show strong chemisorption between the isocyanate group and metals like copper, palladium, and gold, with a bond forming involving the nitrogen atom. uminho.pt This fundamental interaction underpins the coordination mechanism.
Furthermore, the polymerization is a reversible process, with depolymerization occurring at the chain end. This equilibrium can be managed by adjusting reaction conditions; increasing the monomer concentration or lowering the temperature can suppress the rate of depolymerization. acs.org The structure of the monomer's side chain also influences the catalyst-polymer interaction and polymerization kinetics. For instance, monomers with long alkyl side chains have been observed to polymerize at different rates compared to those with shorter chains, indicating that steric or electronic effects from the side chain play a role in the polymerization process. mdpi.com Catalytic systems like CpTiCl₂(O-(S)-2-Bu) have been shown to provide lower polymerization rates, which allows for better control over the reaction. mdpi.com
Copolymerization with Other Monomers
Copolymerization significantly broadens the functional possibilities of polyisocyanates by combining the properties of different monomers into a single macromolecule. Established techniques for isocyanate polymerization, such as coordination and living anionic polymerization, are well-suited for creating various copolymer architectures.
Synthesis and Characterization of Statistical Copolymers
Statistical copolymers, where two or more different monomers are randomly incorporated into the polymer chain, can be synthesized effectively using coordination polymerization. Chiral half-titanocene complexes are prominent initiators for this process. mdpi.comresearchgate.net In a typical synthesis, a mixture of the desired isocyanate monomers, for example, this compound and a comonomer like n-hexyl isocyanate (HIC) or 3-(triethoxysilyl)propyl isocyanate (TESPI), would be added to the titanium-based initiator in a suitable solvent like toluene (B28343) at room temperature. mdpi.comnih.gov
The resulting copolymers are characterized by standard techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the copolymer composition by integrating the signals corresponding to the different monomer units. Size Exclusion Chromatography (SEC) is employed to determine the molecular weight and polydispersity index (PDI), which indicates the distribution of polymer chain lengths. mdpi.comresearchgate.net
For these statistical copolymerizations, the monomer reactivity ratios can be calculated using methods like the Fineman-Ross or Kelen-Tüdős graphical methods, or with computational programs, to understand the relative tendency of each monomer to add to the growing polymer chain. mdpi.comresearchgate.net
Table 1: Representative Data for Statistical Copolymerization of Isocyanates This table presents illustrative data based on studies of related isocyanate monomers, as specific data for this compound copolymers were not detailed in the provided sources.
| Comonomer 1 | Comonomer 2 | Initiator System | Feed Ratio (1/2) | Copolymer Composition (1/2) | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|
| n-Hexyl Isocyanate | TESPI | CpTiCl₂(O-(S)-2-Bu) | 50:50 | 48:52 | 45,000 | 1.15 |
Block Copolymer Architectures and Sequential Polymerization
Block copolymers, which consist of long sequences (blocks) of one monomer followed by blocks of another, are readily prepared from isocyanates via living anionic polymerization or sequential coordination polymerization. acs.orgmdpi.com These methods allow for precise control over the polymer architecture.
In sequential coordination polymerization, one monomer is polymerized first. Once this reaction proceeds to a high conversion, the second monomer is introduced to the living polymer chains, initiating the growth of the second block. nih.gov This process can be repeated to create multiblock structures. nih.gov
Alternatively, living anionic polymerization, often initiated by species like sodium naphthalenide in the presence of additives such as NaBPh₄ at low temperatures (e.g., -98 °C), can be used. researchgate.net The living nature of the chain ends allows for the sequential addition of different monomers. This technique has been successfully used to create well-defined block copolymers of isocyanates with other isocyanates or with different types of monomers like styrene. acs.orgresearchgate.net For instance, a diblock copolymer of poly[(3-benzyloxy)-n-propyl isocyanate] with poly(n-hexyl isocyanate) could be synthesized by first polymerizing one monomer and then adding the second to the living system.
Characterization of these block copolymers by SEC would typically show a clear shift to higher molecular weight after the polymerization of the second block, while maintaining a narrow polydispersity, confirming the formation of the block architecture. mdpi.com
Table 2: Illustrative Data for Isocyanate Block Copolymer Synthesis This table presents representative data from studies on related isocyanate monomers to illustrate the outcomes of sequential polymerization.
| First Block | Second Block | Polymerization Method | Mn (1st Block) | Mn (Final) | PDI (Final) |
|---|---|---|---|---|---|
| PTESPI | PHIC | Sequential Coordination | 25,000 | 52,000 | 1.18 |
| Poly(allyl isocyanate) | PHIC | Living Anionic | 15,000 | 35,000 | 1.12 |
Graft Copolymer Synthesis and Properties
Graft copolymers feature a main polymer backbone with one or more side chains that are structurally distinct from the backbone. A common and effective strategy to create polyisocyanate-based graft copolymers is the "grafting through" or macromonomer approach. researchgate.net
In this method, a polyisocyanate chain is first synthesized with a polymerizable group at one end, creating a macromonomer. For example, a poly[(3-benzyloxy)-n-propyl isocyanate] macromonomer could be prepared via living anionic polymerization using a functional initiator that contains a polymerizable moiety, such as a phenylacetylene (B144264) group. researchgate.net This macromonomer is then copolymerized with other conventional monomers using a different polymerization technique, such as coordination or radical polymerization. The resulting structure consists of a backbone formed from the second polymerization, with the pre-made polyisocyanate chains grafted onto it.
This approach was successfully used to synthesize a model chiral graft copolymer, poly(phenylacetylene)-g-poly(n-hexyl isocyanate) (PPA-g-PHIC). researchgate.net The properties of such graft copolymers are dominated by the high density of rigid, helical polyisocyanate side chains, leading to unique solution and solid-state behaviors.
Post-Polymerization Functionalization of Poly[(3-benzyloxy)-n-propyl isocyanate]
The side chains of a polymer can be chemically modified after polymerization to introduce new functionalities that might not be compatible with the initial polymerization conditions.
Hydrogenolysis to Poly(isocyanatobutyric acid)
A key post-polymerization functionalization of poly[(3-benzyloxy)-n-propyl isocyanate] is the removal of the benzyl (B1604629) protecting group from the side chain via hydrogenolysis. This reaction converts the benzyloxypropyl side group into a carboxylic acid group, transforming the polymer into poly(isocyanatobutyric acid) (PBIAC). acs.org This chemical change dramatically alters the polymer's properties, converting it from a material soluble in organic solvents to a polyelectrolyte that can be dissolved in aqueous solutions at neutral pH. acs.org The resulting PBIAC has been shown to be soluble in a pH 7.0 phosphate (B84403) buffer and exhibits degradability in the pH range of 7.0 to 9.5. acs.org This transformation opens up potential applications in biomedical fields where water solubility and biodegradability are desired.
Thiol-Ene Click Reactions for Hydroxyl Group Introduction
While the direct introduction of hydroxyl groups onto poly(this compound) via a thiol-ene reaction is not feasible due to the absence of a suitable "ene" functional group, a related and powerful strategy involves the use of monomers containing pendant allyl groups. These allyl groups are readily functionalized using thiol-ene "click" chemistry. This approach typically involves the copolymerization of an allyl-functionalized isocyanate with other isocyanates to create a polymer with reactive sites.
A representative strategy involves the synthesis of an alternating copolymer, such as poly(allyl isocyanate-alt-(S)-(-)-α-methylbenzyl isocyanate) [P(AIC-alt-SMBIC)]. The pendant allyl groups in this copolymer serve as handles for post-polymerization modification. nih.gov The thiol-ene reaction, often initiated by a radical initiator like azobisisobutyronitrile (AIBN), allows for the efficient and quantitative addition of a thiol-containing molecule across the allyl double bond. To introduce hydroxyl groups, a thiol with a protected or free hydroxyl moiety, such as 1-thioglycerol, can be used. nih.gov
The general mechanism for the radical-mediated thiol-ene reaction proceeds as follows:
Initiation: The radical initiator (e.g., AIBN) generates radicals upon heating or UV irradiation.
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
Propagation: The thiyl radical adds to the alkene (the "ene" of the allyl group), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This cycle continues, leading to high yields. nii.ac.jp
This method provides a robust and versatile platform for introducing hydroxyl functionalities into polyisocyanates, which can then be used for further derivatization.
Table 1: Example of Thiol-Ene Functionalization for Hydroxyl Group Introduction
| Polymer Backbone | Functional Monomer | Thiol Reagent | Resulting Functionality | Reference |
|---|
It is important to note that for the specific case of poly(this compound), the introduction of a hydroxyl group is more directly achieved through the deprotection of the benzyl ether. This is typically accomplished via hydrogenolysis using a palladium catalyst. acs.orgorganic-chemistry.org This process cleaves the benzyl ether, yielding the free hydroxyl group and toluene as a byproduct. organic-chemistry.org This deprotected polymer, poly(3-hydroxy-n-propyl isocyanate), is then ready for further derivatization.
Derivatization for Amphiphilic and Stimuli-Responsive Polymers
Once hydroxyl-functionalized polyisocyanates are synthesized, they serve as versatile precursors for creating amphiphilic and stimuli-responsive polymers. Amphiphilic polymers contain both hydrophobic and hydrophilic segments, enabling them to self-assemble into various nanostructures in solution, such as micelles or vesicles. organic-chemistry.org Stimuli-responsive polymers, often called "smart" polymers, undergo significant changes in their properties in response to external triggers like pH, temperature, or light. nii.ac.jpupc.eduacs.org
Amphiphilic Polymers:
Amphiphilic block copolymers of isocyanates can be synthesized by sequential living anionic polymerization of a hydrophobic isocyanate monomer followed by a hydrophilic one. For instance, poly(n-hexyl isocyanate)-block-poly(2,5,8,11-tetraoxatridecyl isocyanate) (PHIC-b-PEOIC) is a rod-rod diblock copolymer that self-assembles into cylindrical micelles and spherical vesicles in water. acs.org
Alternatively, by starting with a hydroxyl-functionalized polyisocyanate, hydrophilic side chains, such as polyethylene (B3416737) glycol (PEG), can be grafted onto the polymer backbone. This creates a graft copolymer with a hydrophobic polyisocyanate backbone and hydrophilic PEG side chains, resulting in an amphiphilic structure. These polymers can form stable aggregates in aqueous solutions and have potential applications in drug delivery systems. organic-chemistry.org
Stimuli-Responsive Polymers:
The introduced hydroxyl groups can be further modified to impart stimuli-responsive behavior.
pH-Responsiveness: The hydroxyl groups can be esterified with acidic or basic molecules. For example, reaction with a dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) introduces pendant carboxylic acid groups. These groups will be deprotonated and negatively charged at high pH, leading to increased hydrophilicity and swelling of the polymer. At low pH, the carboxylic acid groups are protonated and neutral, making the polymer more hydrophobic and causing it to collapse or aggregate. researchgate.net Conversely, attaching tertiary amine groups can create a polymer that is soluble at low pH (due to protonation of the amine) and collapses at high pH. researchgate.net
Thermo-Responsiveness: Thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST), above which they become insoluble in water. The hydroxyl groups on the polyisocyanate backbone can be used to initiate the polymerization of N-isopropylacrylamide, creating thermo-responsive graft copolymers. These materials can undergo a reversible sol-gel transition with changes in temperature. researchgate.net
The combination of the rigid polyisocyanate backbone with flexible, stimuli-responsive side chains allows for the development of novel materials whose conformation and solubility can be precisely controlled by external signals.
Table 2: Strategies for Derivatization of Hydroxyl-Functionalized Polyisocyanates
| Derivatization Strategy | Reagent/Monomer | Resulting Property | Potential Stimulus | Reference |
|---|---|---|---|---|
| Grafting of hydrophilic chains | Poly(ethylene glycol) (PEG) | Amphiphilic | - | organic-chemistry.org |
| Introduction of acidic groups | Succinic anhydride | pH-Responsive | pH | researchgate.net |
| Introduction of basic groups | N,N-Dimethylethanolamine | pH-Responsive | pH | researchgate.net |
These derivatization strategies highlight the modularity and versatility of using functionalized polyisocyanates as scaffolds for advanced, smart polymeric materials.
Applications in Advanced Materials Science and Organic Synthesis
Helical Polymer Design and Biomimicry
The ability to mimic biological structures and functions at the molecular level is a cornerstone of modern materials science. Polyisocyanates, derived from monomers like 3-(Benzyloxy)-n-propyl isocyanate, have shown remarkable potential in this area due to their propensity to form stable helical structures.
Polyisocyanates possess an amide backbone that is structurally similar to that of peptides, making them excellent candidates for peptide analogues. acs.org This similarity in the backbone structure allows polyisocyanates to adopt rigid helical conformations, mimicking the secondary structures of proteins. acs.org The steric interactions between the carbonyl group and the alkyl side chains along the polymer backbone force the chain to twist into a helix. acs.org
The polymerization of this compound can be controlled through living anionic polymerization, a technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity. acs.org This level of control is crucial for creating peptide-mimicking polymers with specific lengths and functionalities. acs.org Although polyisocyanates cannot replicate the exact amino acid sequences of natural peptides, the ability to incorporate various functional isocyanate monomers opens up possibilities for creating diverse and functional peptide mimics. acs.org These synthetic analogues offer advantages over natural peptides, such as resistance to enzymatic degradation, which can enhance their stability and potential for various applications. acs.org
Furthermore, the benzyloxy group in poly[(3-benzyloxy)-n-propyl isocyanate] can be hydrogenolyzed to yield poly(isocyanatobutyric acid). acs.org This resulting polymer is soluble in aqueous buffer at a neutral pH and can be degraded under slightly alkaline conditions, highlighting its potential for creating biodegradable and biocompatible materials. acs.org
| Monomer | Polymerization Technique | Resulting Polymer | Key Feature | Potential Application |
| This compound | Living Anionic Polymerization | Poly[(3-benzyloxy)-n-propyl isocyanate] | Forms stable helical structure analogous to peptides. | Peptide mimicry, biodegradable materials. |
| This compound | Hydrogenolysis of the polymer | Poly(isocyanatobutyric acid) | Water-soluble and degradable at physiological pH. | Drug delivery, tissue engineering. |
The development of materials capable of distinguishing between enantiomers is of paramount importance in fields such as pharmacology, asymmetric catalysis, and sensor technology. Polyisocyanates derived from achiral monomers can be induced to form a preferred helical sense through the use of chiral initiators or terminators in living anionic polymerization. acs.org This process, known as chiral induction, allows for the creation of chiral polymers from achiral building blocks. acs.org
The helical structure of these polymers creates a chiral environment that can be used for the recognition and separation of chiral molecules. While specific studies focusing solely on this compound for this application are not extensively detailed in the provided context, the general principles of using polyisocyanates for chiral recognition are well-established. acs.orgscience.gov The functionalizable side chain originating from this compound offers a potential site for introducing specific recognition elements to enhance enantioselectivity. acs.org
Functional Materials Development
The versatility of this compound extends beyond biomimicry to the creation of a wide range of functional materials with tunable properties.
Optical switches are materials that can reversibly change their optical properties in response to an external stimulus, typically light of a specific wavelength. nih.govdtu.dk While the direct application of poly[this compound] in optical switching devices is not explicitly detailed, the principles of creating such devices often involve the incorporation of photochromic molecules into a polymer matrix. nih.gov The polymer serves as a scaffold to support and orient the photoactive units. The ability to functionalize the polyisocyanate backbone derived from this compound provides a potential avenue for attaching photochromic moieties, thereby creating novel optical switching materials. acs.org
Liquid crystalline polymers (LCPs) exhibit properties of both liquids and solids, with their molecules showing a degree of orientational order. dokumen.pub Polyisocyanates are known to form lyotropic liquid crystalline phases in solution, where the rigid, rod-like helical polymers align themselves in a parallel fashion above a certain concentration. researchgate.net
Research has been conducted on side-chain functionalized polyisocyanates, including poly(this compound), to explore their miscibility with other polymers and their potential to form molecular composites. researchgate.netelectronicsandbooks.com The rigid nature of the polyisocyanate backbone, combined with the flexible side chains, can lead to the formation of unique liquid crystalline architectures. dokumen.pub These materials are of interest for applications requiring high strength and modulus, such as in advanced composites and fibers.
The development of degradable polymers is crucial for addressing environmental concerns and for creating transient materials for biomedical applications. As mentioned earlier, the benzyloxy group of poly[(3-benzyloxy)-n-propyl isocyanate] can be cleaved to produce a more hydrophilic and degradable polymer. acs.org This feature makes it a valuable precursor for designing polymer architectures that can break down under specific conditions.
The ability to control the degradation profile of a polymer is essential for applications such as controlled drug release and temporary medical implants. By copolymerizing this compound with other monomers, it is possible to create block or random copolymers with tailored degradation rates and mechanical properties. acs.orggoogle.com This approach allows for the design of sophisticated, functional, and environmentally responsible materials.
This compound as a Versatile Building Block
This compound is a bifunctional molecule that is gaining recognition as a versatile building block in the fields of advanced materials science and organic synthesis. Its unique structure, featuring a reactive isocyanate group and a protected hydroxyl functionality in the form of a benzyloxy ether, allows for sequential and controlled chemical transformations. This dual reactivity makes it an ideal candidate for the systematic construction of complex molecular architectures and the introduction of specific functionalities into a variety of materials. The presence of the benzyl (B1604629) ether as a protecting group is particularly advantageous, as it is stable under a range of reaction conditions and can be selectively removed when needed to unmask the hydroxyl group for further reactions.
Construction of Dendritic Architectures
The highly branched, well-defined structures of dendrimers have made them a focus of research for applications ranging from drug delivery to catalysis. The construction of these dendritic architectures often relies on the use of specialized monomers that can be iteratively added to a core molecule. Isocyanates are particularly useful for this purpose due to their high reactivity towards nucleophiles like amines and alcohols, leading to the formation of stable urea (B33335) and urethane (B1682113) linkages, respectively.
Research has demonstrated the utility of isocyanate-based monomers for the rapid construction of dendritic structures. acs.orguni-tuebingen.de A notable example involves a series of 1 → 3 C-branched isocyanate building blocks designed for dendritic construction. acs.orguni-tuebingen.de Among these is 4-isocyanato-4-[3-(benzyloxy)propyl]-1,7-di(benzyloxy)heptane, a molecule that shares the core structural motif of a protected hydroxyl group on a propyl chain attached to a reactive isocyanate. acs.orguni-tuebingen.de These types of monomers, characterized by a triad (B1167595) of protected functional groups attached to a single, air-stable isocyanate moiety, are instrumental in building dendrimers generation by generation. acs.orguni-tuebingen.de The stability of the isocyanate group is thought to be enhanced by the proximity of the tertiary alkyl branching center. acs.orguni-tuebingen.de The general strategy involves reacting a multifunctional core with an excess of the isocyanate monomer, followed by deprotection of the terminal groups to allow for the next generation of the dendrimer to be added. This iterative process allows for precise control over the size, shape, and surface functionality of the final dendritic macromolecule. The use of building blocks like this compound and its derivatives offers a pathway to creating dendrimers with tailored properties.
Table 1: Examples of Isocyanate Monomers for Dendritic Construction
| Monomer Name | Key Structural Features | Reference |
| 4-isocyanato-4-[3-(benzyloxy)propyl]-1,7-di(benzyloxy)heptane | Triad of benzyloxy-protected hydroxyls, single isocyanate group | acs.orguni-tuebingen.de |
| di-t-butyl 4-isocyanato-4-[(t-butoxycarbonyl)ethyl]-1,7-heptanedioate | Triad of t-butyl ester protected carboxylic acids, single isocyanate group | acs.orguni-tuebingen.de |
| 4-isocyanato-4-[3-(t-butyldimethylsiloxy)propyl]-1,7-bis(t-butyldimethylsiloxy)heptane | Triad of silyl-protected hydroxyls, single isocyanate group | acs.orguni-tuebingen.de |
This table is generated based on the data presented in the referenced literature and showcases monomers analogous to this compound.
Facilitating Introduction of Diverse Functional Groups into Materials
The ability to modify the surface of materials to impart specific properties is a cornerstone of modern materials science. This compound serves as an excellent platform for this purpose. The isocyanate group can readily react with nucleophilic sites on a material's surface, such as hydroxyl or amine groups, to form a stable covalent bond. Subsequent removal of the benzyl protecting group reveals a terminal hydroxyl group, which can then be further functionalized.
This two-step process allows for the introduction of a wide array of functional groups. For instance, the newly exposed hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution. This versatility makes it possible to tailor the surface chemistry of a material to achieve desired properties such as hydrophilicity, biocompatibility, or catalytic activity. A series of dendritic building blocks, including those with benzyloxy functionalities, has been shown to facilitate the introduction of alcohols, amines, carboxylic acids, esters, nitriles, and ethers onto the surface of dendrimers and other materials. acs.orguni-tuebingen.de This approach provides a powerful tool for creating functional materials with precisely controlled surface chemistry.
Precursor for Immobilization on Inorganic Matrices
The immobilization of organic molecules onto inorganic matrices like silica (B1680970) or titania is a critical step in the development of a wide range of technologies, including chromatography, solid-phase synthesis, and heterogeneous catalysis. The reactivity of the isocyanate group in this compound makes it an ideal precursor for this application.
Inorganic surfaces, particularly silica, are often rich in surface hydroxyl groups (silanols). These silanols can act as nucleophiles, reacting with the isocyanate moiety of this compound to form a stable carbamate (B1207046) linkage. This process effectively tethers the organic molecule to the inorganic support. The reaction is typically carried out by treating the inorganic matrix with a solution of the isocyanate.
Once immobilized, the benzyloxypropyl arm extends from the surface. The benzyl protecting group can then be removed, typically through hydrogenolysis, to expose a primary alcohol. This terminal hydroxyl group provides a reactive handle for further functionalization of the surface, allowing for the attachment of more complex molecules, catalysts, or biomolecules. For example, research has demonstrated the immobilization of isocyanate monomers containing t-butyl esters onto activated glass surfaces, creating a surface coating with dendritic properties. beilstein-journals.org While this specific example uses a different protecting group, the principle of using an isocyanate to bind to a silica surface and then deprotecting to reveal a functional group is directly applicable to this compound. This methodology allows for the creation of hybrid organic-inorganic materials with tailored surface properties.
Role in Catalyst Design (e.g., organo-photocatalysis, Suzuki-Miyaura cross-coupling)
The development of new catalysts, including organocatalysts and supported metal catalysts, is a major driver of innovation in chemical synthesis. This compound has the potential to play a significant role in this area by serving as a versatile linker for the immobilization of catalytic species or as a precursor for the synthesis of novel organocatalysts.
In the context of organo-photocatalysis , the ability to anchor a photocatalytically active organic molecule to a solid support can enhance its stability, facilitate its recovery and reuse, and prevent product contamination. The isocyanate functionality of this compound can be used to attach it to a support, and the terminal benzyloxy group, after deprotection, can be modified to incorporate a photocatalytic moiety. While direct examples with this specific isocyanate are not prevalent, the general strategy of using linkers for catalyst immobilization is well-established.
For Suzuki-Miyaura cross-coupling , a cornerstone of modern organic synthesis for forming carbon-carbon bonds, the development of efficient and recyclable catalysts is of great interest. nih.govtcichemicals.com this compound can be envisioned as a precursor to ligands for palladium catalysts. The terminal hydroxyl group (after deprotection) could be functionalized to create a bidentate ligand in conjunction with another coordinating group. Immobilizing such a ligand-catalyst complex on a solid support via the isocyanate linker would lead to a heterogeneous catalyst that can be easily separated from the reaction mixture. The Suzuki-Miyaura reaction is known for its broad functional group tolerance, and the development of robust, recyclable catalytic systems is an active area of research. academie-sciences.fr The use of isocyanate-derived linkers provides a promising avenue for achieving this goal.
Although specific research detailing the use of this compound in these exact catalytic applications is emerging, its structural features make it a highly promising candidate for the design and synthesis of next-generation catalysts.
Theoretical and Computational Chemistry Studies of 3 Benzyloxy N Propyl Isocyanate Systems
Quantum Chemical Investigations
Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of the 3-(benzyloxy)-n-propyl isocyanate monomer and its reactivity. mdpi.comresearchgate.net These computational approaches solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy, which are fundamental to chemical behavior. mdpi.com
The reactivity of isocyanates is largely governed by the electrophilic nature of the carbon atom in the N=C=O group. nih.gov Quantum chemical calculations can precisely map the electron density and electrostatic potential of the this compound monomer. This allows for the quantification of the partial positive charge on the carbonyl carbon, which is the primary site for nucleophilic attack during polymerization and other reactions. nih.govnoaa.gov
The presence of the benzyloxypropyl side chain influences the electronic properties of the isocyanate functional group. An electron-withdrawing or -donating character of the side chain can modulate the electrophilicity of the isocyanate carbon, thereby affecting its reaction rate. nih.gov Reactivity descriptors derived from conceptual DFT, such as the Fukui function, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for the regioselectivity observed in its reactions. mdpi.comfrontiersin.org These computational tools provide a framework for understanding how modifications to the side chain can be used to fine-tune the monomer's reactivity.
Density Functional Theory is a highly effective method for investigating the mechanisms of chemical reactions by calculating the potential energy surface. researchgate.netdamascusuniversity.edu.sy This includes locating and characterizing the structures and energies of transition states, which are the high-energy intermediates that govern the kinetics of a reaction. mdpi.com
For this compound, DFT can be applied to model key reaction steps, such as:
Polymerization: Analyzing the transition states involved in the propagation step of anionic polymerization, helping to understand the factors that control the polymerization rate and the suppression of side reactions like cyclotrimerization. acs.org
Nucleophilic Addition: Modeling the reaction with nucleophiles such as alcohols or amines to form urethanes and ureas, respectively. noaa.gov By comparing the energy barriers for different reaction pathways, DFT can elucidate the reaction mechanism and predict kinetic outcomes. researchgate.netmdpi.com
These analyses are crucial for optimizing reaction conditions and for the rational design of catalysts that can lower the activation energy of desired reaction pathways.
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic details of smaller systems, molecular modeling and dynamics simulations are used to study the behavior of large systems, such as polymer chains and their interactions over time. mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. nsf.govutwente.nl
Polyisocyanates are well-known for their rigid, helical conformations in solution, a property that arises from the sterically hindered rotation around the C-N bonds of the polymer backbone. acs.orgresearchgate.net This structural rigidity is a key feature of poly(this compound).
Molecular dynamics simulations can be used to explore the conformational landscape of the polymer chain, predicting its preferred helical structure (e.g., 8/3 helix) and quantifying its stiffness. A key parameter used to describe chain stiffness is the persistence length (q), which measures the length over which the polymer's orientation persists.
A study on the closely related poly(3-(benzyloxycarbonyl)-n-propyl isocyanate) (PBPIC) in toluene (B28343), which features an ester linkage instead of an ether, determined its persistence length to be 12.5 nm, confirming its stiff-chain nature. acs.org This value was derived from experimental data using the wormlike chain model, a theoretical framework often used to describe semiflexible polymers. acs.org Computational conformational analysis aims to predict such parameters directly from the polymer's chemical structure. researchgate.net
Table 1: Wormlike Cylinder Parameters for Poly(3-(benzyloxycarbonyl)-n-propyl isocyanate) (PBPIC) in Toluene at 50 °C
| Parameter | Symbol | Value | Description |
|---|---|---|---|
| Persistence Length | q | 12.5 nm | A measure of the polymer chain's bending stiffness. |
| Molar Mass per Unit Contour Length | ML | 1050 g mol-1 nm-1 | The mass of the polymer per unit of its fully extended length. |
| Chain Diameter | d | 1.7 nm | The effective diameter of the cylindrical polymer chain. |
Data sourced from a study on PBPIC, a structurally similar polymer to poly(this compound). acs.org
The interaction between a polymer and its solvent is critical in determining its solubility, conformation, and ability to self-assemble. semanticscholar.org Molecular dynamics simulations can model these interactions at the atomic level, providing insight into the solvation of the polymer chain and the energetic factors that drive phenomena like aggregation or collapse. mdpi.com
Prediction of Macromolecular Architectures and Properties
A primary goal of theoretical and computational studies is to establish a link between the monomer structure, the resulting polymer architecture, and the final material properties. researchgate.net By integrating insights from both quantum chemistry and molecular modeling, a comprehensive, multi-scale understanding of the poly(this compound) system can be achieved.
Table 2: Application of Theoretical Methods to Property Prediction
| Computational Method | Predicted Properties/Architectures | Relevant Outline Section |
|---|---|---|
| Quantum Chemistry (DFT) | Monomer reactivity, reaction mechanisms, transition state energies, electronic structure. | 6.1.1, 6.1.2 |
| Molecular Dynamics (MD) | Polymer chain conformation (helicity), persistence length, polymer-solvent interactions, self-assembly behavior. | 6.2.1, 6.2.2 |
| Integrated Approaches | Resulting macromolecular architectures (e.g., block copolymers from living polymerization), solubility, thermal properties, mechanical stiffness. | 6.3 |
Theoretical predictions of monomer reactivity can guide the synthesis of complex macromolecular architectures, such as the block and random copolymers possible through living anionic polymerization. acs.org Subsequently, molecular simulations can predict how these different architectures will behave in solution and in the solid state. For example, by modeling the conformational behavior of a block copolymer containing a poly(this compound) segment, one could predict its ability to form ordered nanostructures. This predictive capability is essential for the in silico design of advanced functional materials for applications that leverage the unique helical structure and chemical functionality of this polymer. acs.org
Compound List
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Poly(this compound) | PIET |
| Poly(3-(benzyloxycarbonyl)-n-propyl isocyanate) | PBPIC |
| Poly(n-hexyl isocyanate) | PHIC |
| Toluene | - |
| Urethane (B1682113) | - |
Conclusion and Future Research Directions
Current State and Research Gaps in 3-(Benzyloxy)-n-propyl Isocyanate Chemistry
The chemistry of this compound is primarily documented in the context of polymer science. It is recognized as a monomer for the synthesis of poly(this compound) (PIET), a side-chain functionalized polyisocyanate with an ether group. researchgate.netresearchgate.net The presence of the benzyloxy group is intended to enhance the potential for creating miscible blends with other polymers capable of hydrogen bonding. researchgate.net
Despite its role as a monomer, significant research gaps persist. There is a notable lack of comprehensive studies dedicated to the fundamental reactivity of the molecule beyond polymerization. Detailed kinetic and mechanistic investigations of its reactions with various nucleophiles are not widely reported. Furthermore, while related structures have been used in the development of PET radiotracers for imaging acetylcholinesterase, the specific biological activity profile of this compound itself remains uninvestigated. researchgate.net The exploration of this compound has been narrow, leaving a wide-open field for fundamental and applied research.
Emerging Methodologies for Synthesis and Transformation
The industrial synthesis of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022). nih.govacs.org A major thrust in modern chemical research is the development of safer, phosgene-free synthetic routes. rsc.orgpatsnap.com These emerging methodologies are directly applicable to the synthesis of this compound.
Future synthetic efforts will likely focus on non-phosgene pathways, which include:
The Curtius, Hofmann, or Lossen Rearrangements: These classic reactions can produce isocyanates from carboxylic acids or their derivatives. The Curtius rearrangement, in particular, has been used to synthesize diisocyanates from bio-based carboxylic acids, though it involves potentially explosive azide (B81097) intermediates. rsc.org
Carbonylation Reactions: Methods involving the carbonylation of nitro or amino compounds are promising, greener alternatives. nih.govacs.org
Carbamate (B1207046) Decomposition: The thermal decomposition of carbamates, which can be generated from amines, CO2, or dimethyl carbonate, is a key non-phosgene route being adopted by industry. acs.orgpatsnap.com For laboratory-scale synthesis, reagents like triphosgene (B27547) are often used as a safer alternative to gaseous phosgene. tandfonline.comtandfonline.com
Transformations of the isocyanate group are central to its utility. Future research should explore "click" type reactions and other efficient transformations to create complex molecules, leveraging the dual functionality of the benzyloxy and isocyanate groups for orthogonal derivatization.
Potential for Novel Materials and Biological Applications
The true potential of this compound lies in its application as a functional building block. While its homopolymer (PIET) is known, the possibilities for creating advanced materials are far from exhausted. researchgate.net
Novel Materials:
Copolymers: Block and random copolymers could be synthesized by combining this compound with other isocyanate monomers. This would allow for the fine-tuning of material properties such as solubility, thermal stability, and mechanical strength. researchgate.net
Surface Functionalization: The reactive isocyanate group is ideal for grafting the molecule onto surfaces containing hydroxyl or amine groups, such as cellulose (B213188), silica (B1680970), or other polymers. mdpi.com This could be used to impart new properties to existing materials, for example, by creating biocompatible or specialized coatings. d-nb.info
Dendrimers and Complex Architectures: Isocyanates are valuable for constructing highly branched, dendritic molecules. tandfonline.comtandfonline.com The benzyloxy group on this specific monomer could serve as a latent functional handle for further modification after the dendritic structure is built.
Biological Applications:
Biocompatible Materials: Polyisocyanates and polyurethanes are used in various biomedical applications. The ether linkage in this compound could enhance biocompatibility. Future research could focus on creating hydrogels or elastomers from this monomer for tissue engineering or drug delivery. mdpi.com
Medicinal Chemistry: The structural similarity of the benzyloxy moiety to components in biologically active molecules, such as certain acetylcholinesterase inhibitors, suggests potential for this isocyanate as a scaffold or intermediate in the synthesis of new therapeutic agents. researchgate.net Its ability to react with biomolecules could be harnessed for developing bioconjugates or probes.
Future Theoretical and Computational Advancements
Computational chemistry offers powerful tools to bridge the existing knowledge gaps without extensive experimentation. Currently, specific theoretical studies on this compound are scarce, but methodologies applied to other isocyanates can provide a clear roadmap. mdpi.com
Future computational work should focus on:
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of this compound with various nucleophiles. This can help predict its reactivity, rationalize reaction outcomes, and guide the design of new synthetic transformations.
Polymer Properties: Molecular dynamics (MD) simulations can predict the conformational behavior of its polymer, PIET. These simulations can provide insights into chain stiffness, solution behavior, and interactions with other polymer chains, which is crucial for designing polymer blends. researchgate.net
Reactive Force Fields: Advanced methods like ReaxFF could be employed to simulate the polymerization process itself or the degradation of resulting materials. mdpi.com This would offer a deeper understanding of reaction dynamics and material stability.
By applying these computational tools, researchers can accelerate the discovery and development of new applications for this compound, from predicting the properties of novel materials to screening for potential biological interactions.
Q & A
Q. What are the established synthetic routes for 3-(Benzyloxy)-n-propyl isocyanate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting 3-(benzyloxy)-n-propanol or a related precursor with phosgene or safer alternatives like trichloromethyl chloroformate (TCF). For example, thienyl analogs (e.g., 3-(2-Thienyl)propyl isocyanate) are synthesized via alcohol-phosgene reactions under controlled anhydrous conditions . Yield optimization requires strict temperature control (0–5°C) to minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the isocyanate .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of the isocyanate group (-N=C=O) via a strong absorbance peak near 2270 cm⁻¹ .
- NMR : H NMR should show signals for the benzyloxy group (δ 7.3–7.4 ppm, aromatic protons; δ 4.5 ppm, -OCH₂Ph) and the propyl chain (δ 3.4–3.6 ppm, -CH₂-O-; δ 1.6–1.8 ppm, -CH₂-) .
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (theoretical MW: ~219.27 g/mol) and detect impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (isocyanates are respiratory irritants) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential sensitization .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
Advanced Research Questions
Q. How does this compound interact with nucleophiles in polymer synthesis, and what kinetic parameters govern these reactions?
- Methodological Answer : The isocyanate group reacts with alcohols, amines, or thiols via nucleophilic addition. Kinetic studies for analogous compounds (e.g., n-propyl isocyanate copolymers) show:
- Rate Constants : Second-order kinetics with rate constants (k) ranging from 0.05–0.2 L/mol·s in toluene at 25°C, depending on the nucleophile’s strength .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states. Pre-reactant purification (e.g., molecular sieves) minimizes side reactions with water .
Q. What analytical strategies resolve contradictions in reported biological activity data for benzyloxy-substituted isocyanates?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to account for variability in reported IC₅₀ values .
- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., benzyl alcohol or urea derivatives) that may confound activity measurements .
- Structural Analog Comparison : Compare with related compounds (e.g., 4-Benzyloxyphenyl isocyanate) to isolate the role of the propyl chain in bioactivity .
Q. How does the benzyloxy group influence the copolymerization behavior of this compound with acrylates?
- Methodological Answer :
- Thermal Analysis : DSC shows a glass transition temperature (Tg) reduction of 10–15°C compared to unsubstituted n-propyl isocyanate copolymers, due to the bulky benzyloxy side chain .
- Rheology : Copolymers exhibit shear-thinning behavior at >20 wt% concentration in toluene, with viscosity inversely proportional to the benzyloxy group’s steric bulk .
Q. What mechanisms underlie the toxicity of this compound in mammalian cell models?
- Methodological Answer :
- Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA staining quantifies ROS generation, linking isocyanate exposure to oxidative stress .
- Protein Adduct Formation : MALDI-TOF MS identifies covalent adducts with cellular proteins (e.g., glutathione S-transferase), disrupting redox homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
